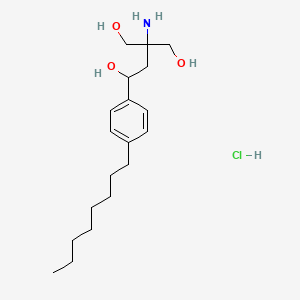
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride is a useful research compound. Its molecular formula is C19H34ClNO3 and its molecular weight is 359.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol; hydrochloride is a synthetic organic compound characterized by its complex structure, which includes an amino group, a hydroxymethyl group, and a phenyl group with an octyl side chain. This unique combination of functional groups suggests potential biological activity that merits detailed exploration.
- IUPAC Name: 3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol
- Molecular Formula: C19H33NO3
- Molecular Weight: 323.47 g/mol
- Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
The biological activity of this compound is likely influenced by its ability to interact with various biological targets due to its functional groups. The amino group may facilitate interactions with receptors or enzymes, while the hydroxymethyl group can participate in hydrogen bonding or act as a reactive site for further modifications. The octylphenyl moiety enhances hydrophobic interactions, potentially affecting membrane permeability and binding affinity.
Biological Activity
Research indicates that compounds similar to 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol exhibit a range of biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Antioxidant Activity: Compounds with similar structures have been reported to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells.
- Enzyme Inhibition: The presence of the amino group may allow this compound to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various hydroxymethylated compounds. Results indicated that derivatives with octyl substituents exhibited enhanced antibacterial activity against Gram-positive bacteria due to increased lipophilicity and membrane penetration capabilities.
Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition properties. Compounds structurally related to 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol were tested against key metabolic enzymes. The findings suggested significant inhibition rates, indicating potential use as therapeutic agents in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Amino-3-(hydroxymethyl)-1-phenylbutane-1,4-diol | Lacks octyl group | Moderate antimicrobial activity |
| 3-Amino-3-(hydroxymethyl)-1-(4-methylphenyl)butane-1,4-diol | Contains methyl instead of octyl | Lower enzyme inhibition compared to octyl derivative |
The unique hydrophobic characteristics imparted by the octyl group in 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol enhance its solubility in lipid environments and improve its interaction with biological membranes compared to similar compounds lacking this feature .
Eigenschaften
Molekularformel |
C19H34ClNO3 |
|---|---|
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C19H33NO3.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22;/h9-12,18,21-23H,2-8,13-15,20H2,1H3;1H |
InChI-Schlüssel |
BVEROLVYZKXBKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















